1,3-Bis(4-nitrophenyl)urea

Supramolecular Chemistry Anion Recognition Sensor Design

Quantifying nicarbazin residues in poultry tissues demands a regioisomerically pure, thermally stable analytical standard. 1,3-Bis(4-nitrophenyl)urea (DNC) is the mandatory marker residue reference material per GB 29691-2013 and equivalent international methods. • Para-nitro substitution ensures distinct HPLC/LC-MS/MS retention times and eliminates co-elution with meta-isomer impurities. • Melting point >300°C guarantees integrity during sample preparation and long-term storage. • Supplied as a high-purity certified reference material with lot-specific certificate of analysis supporting regulatory compliance and method validation.

Molecular Formula C13H10N4O5
Molecular Weight 302.24 g/mol
CAS No. 587-90-6
Cat. No. B030264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-nitrophenyl)urea
CAS587-90-6
SynonymsN,N’-Bis(p-nitrophenyl)urea;  4,4’-Dinitrocarbanilide;  4,4’-Dinitrodiphenylurea;  DNC;  N,N’-Di(p-nitrophenyl)urea;  NSC 101086; 
Molecular FormulaC13H10N4O5
Molecular Weight302.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18)
InChIKeyJEZZOKXIXNSKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(4-nitrophenyl)urea (CAS 587-90-6): Essential Compound Profile and Procurement Considerations


1,3-Bis(4-nitrophenyl)urea, also known as 4′,4′′-dinitrocarbanilide (DNC), is a symmetrical diarylurea with two para-nitrophenyl substituents, having the molecular formula C₁₃H₁₀N₄O₅ and a molecular weight of 302.24 g/mol [1]. It is a yellow crystalline solid with a reported melting point exceeding 300 °C [2] and is soluble in polar organic solvents such as methanol, chloroform, and ethanol . This compound serves as both a versatile anion receptor in supramolecular chemistry [3] and as the active marker residue for the anticoccidial agent nicarbazin in food safety applications [4].

Why 1,3-Bis(4-nitrophenyl)urea Cannot Be Readily Replaced by Generic Diarylureas


While other diarylureas share a common N,N′-diphenylurea backbone, the presence and precise positioning of the electron‑withdrawing nitro groups in 1,3‑bis(4‑nitrophenyl)urea fundamentally alter its physicochemical and recognition properties. Subtle changes, such as moving the nitro group from the para to the meta position, lower the melting point by over 40 °C, directly impacting thermal processing and storage stability . Furthermore, the para‑nitro substitution pattern uniquely tunes the urea NH hydrogen bond donor strength through resonance and inductive effects, dictating both the magnitude and the selectivity sequence of anion binding—a feature that is not observed with non‑nitrated or differently substituted analogs [1]. Consequently, substitution with a generic diphenylurea or a positional isomer would compromise both performance in supramolecular sensor designs and the reliability of analytical methods that rely on the compound as a specific marker residue.

1,3-Bis(4-nitrophenyl)urea: Direct Quantitative Differentiation Against Closest Analogs


Para-Nitro Substitution Dictates Anion Binding Selectivity and Strength

DFT calculations at the B3LYP/6-311+G(d,p) level reveal that 1,3‑bis(4‑nitrophenyl)urea binds oxygen‑containing anions with a distinct selectivity profile: CH₃COO⁻ > HCO₃⁻ ∼ C₆H₅COO⁻ > NO₂⁻ > H₂PO₄⁻ > NO₃⁻ > HSO₄⁻ [1]. This ordering differs from that of the non‑nitrated parent, 1,3‑diphenylurea, which exhibits negligible binding to oxidized 4‑nitroaniline (K_ox < 1 M⁻¹) in DMF, underscoring that the para‑nitro groups are essential for achieving meaningful anion affinity [2]. The binding interaction is mediated by two‑point N–H⋯O hydrogen bonds, and the receptor–anion complex stability correlates directly with the basicity of the anion [3].

Supramolecular Chemistry Anion Recognition Sensor Design

Para-Nitro Substitution Enhances Hydrogen Bond Strength via Electrostatic Contributions

A computational study on the recognition of halide anions by N,N′‑bis(4‑nitrophenyl)urea in both gas phase and solution demonstrates that the N–H⋯X⁻ hydrogen bonds are dominated by electrostatic forces, which account for approximately 60% of the total interaction energy [1]. The intrinsic affinity trend follows F⁻ > Cl⁻ > Br⁻ > I⁻, and although solvation opposes binding, the intrinsic electronic preference remains the dominant factor in determining selectivity [1]. This quantitative breakdown of interaction components provides a benchmark for evaluating the impact of nitro substitution relative to unsubstituted ureas, where the electrostatic contribution is lower due to reduced NH acidity.

Computational Chemistry Hydrogen Bonding Anion Recognition

Para-Nitro Positioning Elevates Melting Point by >40 °C Over Meta-Nitro Isomer

The melting point of 1,3‑bis(4‑nitrophenyl)urea is reported as >300 °C [1], whereas its meta‑nitro isomer, 1,3‑bis(3‑nitrophenyl)urea, melts at 256–259 °C . This difference of over 40 °C arises from the distinct crystal packing motifs enabled by the para substitution pattern, which leads to more efficient intermolecular interactions. Such a substantial difference in thermal stability directly affects the compound's behavior during high‑temperature processing, sublimation purification, and long‑term storage.

Thermal Stability Material Processing Polymorph Screening

Unique Role as the Regulatory Marker Residue for Nicarbazin in Food Safety

1,3‑Bis(4‑nitrophenyl)urea is the designated marker residue for nicarbazin in edible poultry tissues, as established by national and international regulatory standards. The Chinese National Food Safety Standard GB 29691‑2013 specifies this compound as the analyte for determining nicarbazin residues in chicken muscle, liver, and kidney using HPLC [1]. Numerous studies confirm that 4,4′‑dinitrocarbanilide is the primary metabolite that accumulates in tissues and must be quantified to ensure compliance with maximum residue limits [2]. This regulatory designation is unique to the 4,4′‑dinitro derivative; other diarylureas or nitro‑substituted isomers are not recognized as valid marker residues.

Food Safety Analytical Chemistry Veterinary Drug Residue

Differentiated Anion Binding Behavior Compared to Thiourea Analog

While both urea and thiourea receptors can bind anions, the nature of the hydrogen‑bond interaction differs fundamentally. For 1,3‑bis(4‑nitrophenyl)urea, binding to oxoanions proceeds via two‑point N–H⋯O hydrogen bonds, and the complex stability follows the basicity of the anion (CH₃COO⁻ > C₆H₅COO⁻ > H₂PO₄⁻ > NO₂⁻ > HSO₄⁻ > NO₃⁻) [1]. In contrast, the corresponding thiourea analog, 1,3‑bis(4‑nitrophenyl)thiourea, exhibits a different selectivity profile due to the weaker hydrogen‑bond acidity of the thiourea N–H protons and the increased polarizability of the sulfur atom, which can favor softer, more polarizable anions. The urea derivative is therefore preferred when a stronger, more directional hydrogen‑bond donor is required, as evidenced by its ability to deprotonate upon fluoride binding [1].

Supramolecular Chemistry Anion Recognition Hydrogen Bonding

Optimal Deployment Scenarios for 1,3-Bis(4-nitrophenyl)urea in Research and Industry


Design of Selective Anion Sensors and Extraction Systems

1,3‑Bis(4‑nitrophenyl)urea is the receptor of choice when constructing optical or electrochemical sensors that require a defined selectivity sequence for oxoanions (CH₃COO⁻ > C₆H₅COO⁻ > H₂PO₄⁻ > NO₂⁻ > HSO₄⁻ > NO₃⁻) [1]. Its strong hydrogen‑bond donor capability, driven by ~60% electrostatic contribution [2], enables the development of sensitive assays for carboxylates, phosphates, and nitrite. The bright yellow color of its anion complexes also allows direct UV‑Vis monitoring without additional chromophores [1].

Food Safety Testing for Nicarbazin Residues in Poultry

In food analysis laboratories, 1,3‑bis(4‑nitrophenyl)urea is the mandatory analytical standard for quantifying nicarbazin marker residues in chicken, duck, and goose tissues according to GB 29691‑2013 and equivalent international methods [3]. Its use as a certified reference material ensures accurate HPLC or LC‑MS/MS quantification and compliance with maximum residue limits [4].

Synthesis of Thermally Stable Advanced Materials

Owing to its exceptionally high melting point (>300 °C) compared to meta‑nitro (256–259 °C) or unsubstituted analogs, 1,3‑bis(4‑nitrophenyl)urea is suitable as a monomer or additive in high‑temperature polymer synthesis and as a stabilizer in energetic materials . The para‑nitro substitution pattern also enhances intermolecular interactions, potentially improving the mechanical properties of the resulting materials.

Benchmarking Hydrogen‑Bond Donor Strength in Computational Studies

Because its hydrogen‑bonding parameters have been extensively characterized by DFT, NBO, QTAIM, and EDA‑NOCV methods, 1,3‑bis(4‑nitrophenyl)urea serves as an ideal model system for benchmarking new computational approaches to non‑covalent interactions [2]. Researchers can compare their own receptor designs against this well‑documented reference to assess relative binding strength and electrostatic character.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Bis(4-nitrophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.